molecular formula C16H19N3O2 B15119722 4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

Katalognummer: B15119722
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: DRIXMUVUEHADFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a cyclopropyl group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the cyanophenyl intermediate. This intermediate is then reacted with cyclopropylamine and morpholine-2-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include catalysts like palladium and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
  • 4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-4-carboxamide

Uniqueness

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific structural features, such as the presence of both a cyanophenyl group and a cyclopropyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H19N3O2

Molekulargewicht

285.34 g/mol

IUPAC-Name

4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H19N3O2/c17-9-12-1-3-13(4-2-12)10-19-7-8-21-15(11-19)16(20)18-14-5-6-14/h1-4,14-15H,5-8,10-11H2,(H,18,20)

InChI-Schlüssel

DRIXMUVUEHADFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.